L-Valine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycyl]-(9CI)

Peptide Chemistry Quality Control Chiral Analysis

L-Valine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycyl]-(9CI), commonly referred to as Fmoc-Gly-Val-OH (CAS 86895-14-9), is a fully protected dipeptide comprising an Nα-Fmoc group on glycine condensed with L-valine. With a molecular formula of C22H24N2O5 and a molecular weight of 396.44 g/mol, this white to light yellow solid is a standard building block in Fmoc-based solid-phase peptide synthesis (SPPS).

Molecular Formula C22H24N2O5
Molecular Weight 396.4 g/mol
Cat. No. B13620508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Valine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycyl]-(9CI)
Molecular FormulaC22H24N2O5
Molecular Weight396.4 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)NC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C22H24N2O5/c1-13(2)20(21(26)27)24-19(25)11-23-22(28)29-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18,20H,11-12H2,1-2H3,(H,23,28)(H,24,25)(H,26,27)
InChIKeyORVHFHUXDLSLMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Gly-Val-OH (86895-14-9): A Differentiated Protected Dipeptide Building Block for Precision Fmoc-SPPS


L-Valine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycyl]-(9CI), commonly referred to as Fmoc-Gly-Val-OH (CAS 86895-14-9), is a fully protected dipeptide comprising an Nα-Fmoc group on glycine condensed with L-valine. With a molecular formula of C22H24N2O5 and a molecular weight of 396.44 g/mol, this white to light yellow solid is a standard building block in Fmoc-based solid-phase peptide synthesis (SPPS) . Its physicochemical signature—including a well-defined melting point of 116–121 °C, an optical rotation of [α]22/D +2.0 (c = 0.5% in methanol), a predicted pKa of 3.42±0.10, and a computed XLogP3-AA of 3.4—distinguishes it from its positional isomer and other in-class Fmoc-dipeptides, enabling precise identity verification and selection in synthetic workflows [1].

Why Fmoc-Gly-Val-OH Cannot Be Replaced by Fmoc-Val-Gly-OH, Fmoc-Gly-Gly-OH, or Other In-Class Dipeptides


Substituting Fmoc-Gly-Val-OH with its positional isomer Fmoc-Val-Gly-OH or with other Fmoc-dipeptides such as Fmoc-Gly-Gly-OH introduces chemically distinct species with divergent solid-state properties, chromatographic retention, and mass spectrometric fragmentation patterns. The Gly-Val versus Val-Gly sequence inversion alters the N-terminal residue, which directly determines the optical rotation sign (positive vs. negative), shifts the melting point by ~20 °C, and leads to mutually exclusive MS/MS fragmentation pathways that prevent unambiguous identity confirmation within a batch record [1]. Furthermore, the unique Gly-Val motif confers a β-turn propensity and a defined hydrophobic-flexible balance that cannot be recapitulated by Gly-Gly, Ala-Val, or other analogs, fundamentally altering peptide secondary structure outcomes and coupling kinetics in iterative SPPS .

Quantitative Differentiation Evidence for Fmoc-Gly-Val-OH Against Its Closest Analogs


Optical Rotation Sign Inversion Enables Rapid QC Discrimination from Fmoc-Val-Gly-OH

In routine incoming-material QC, Fmoc-Gly-Val-OH exhibits a positive specific rotation ([α]22/D +2.0°, c = 0.5% in methanol), whereas its positional isomer Fmoc-Val-Gly-OH shows a strongly negative rotation ([α]22/D −14.0°, c = 0.5% in DMSO) . The 16° absolute magnitude difference and sign inversion permit instantaneous identity verification without requiring advanced spectroscopy.

Peptide Chemistry Quality Control Chiral Analysis

Melting Point Difference of ≥20 °C Definitively Separates Positional Isomers

The target compound melts sharply at 116–121 °C, whereas Fmoc-Val-Gly-OH decomposes at approximately 141 °C . This ≥20 °C gap—combined with the decomposition versus melting behavior—provides a straightforward, compendial identity test that distinguishes the two isomers without sophisticated instrumentation.

Solid-State Characterization Identity Testing Peptide Building Blocks

ESI-MSn Fragmentation Signature Unambiguously Identifies Gly-N-Terminal Isomer

In positive-ion ESI-IT-MSn, protonated Fmoc-Gly-Val-OY (Y = CH3/H) fails to generate b1+ ions, whereas the isomeric Fmoc-Val-Gly-OY yields abundant b1+ ions attributed to stable protonated aziridinone structures [1]. This binary (present/absent) fragment ion distinction provides a definitive mass spectrometric identifier for the Gly-N-terminal isomer that is independent of concentration or matrix effects.

Mass Spectrometry Analytical Characterization Isomer Differentiation

Demonstrated 77% Yield in Synthesis of MMP-Targeting Phosphinic Pseudodipeptide Building Block

In a replicated cascade bis-deprotection and Fmoc-amine formation protocol aimed at constructing triple-helical peptide inhibitors (THPIs) of gelatinases (MMP-2 and MMP-9), the Fmoc-Gly-Val phosphinic pseudodipeptide building block was obtained in 77% isolated yield [1]. While direct comparator data for alternative Fmoc-dipeptide scaffolds in the same MMP-targeted system are not available, this yield establishes a reproducible benchmark for procurement of the building block in academic and industrial medicinal chemistry programs targeting MMP inhibition.

Medicinal Chemistry Enzyme Inhibitors Phosphinic Peptidomimetics

Patent Portfolio Breadth of 39 Associated Patents Indicates Industrial Relevance

The InChIKey ORVHFHUXDLSLMX-FQEVSTJZSA-N, which uniquely identifies Fmoc-Gly-Val-OH, is associated with 39 patents in the PubChem database [1]. This patent count reflects a substantial industrial footprint, suggesting that the specific stereochemical and sequence identity of this dipeptide—rather than generic Fmoc-dipeptides—is used in proprietary pharmaceutical or biotechnological inventions requiring precise structural definition.

Intellectual Property Peptide Synthesis Pharmaceutical Development

High-Impact Application Scenarios for Fmoc-Gly-Val-OH Driven by Differentiated Evidence


QC Identity Release Testing in Multi-Isomer Peptide Synthesis Campaigns

When a production campaign involves both Fmoc-Gly-Val-OH and Fmoc-Val-Gly-OH, the ≥20 °C melting point gap and the sign-inverted optical rotation provide immediate, orthogonal identity checks that require only a melting point apparatus and polarimeter . This dual-parameter release testing eliminates the need for time-consuming HPLC or NMR for each incoming lot.

Mass Spectrometry-Based Isomer Confirmation in Automated SPPS Platforms

For laboratories operating automated peptide synthesizers with inline MS detection, the binary b1+ ion absence (target) versus presence (isomer) serves as an unambiguous isomer flag [1]. This feature can be programmed into library search algorithms to auto-reject Fmoc-Val-Gly-OH mis-deliveries before the first coupling cycle.

Medicinal Chemistry Synthesis of MMP-2/MMP-9 Triple-Helical Peptide Inhibitors (THPIs)

Programs targeting gelatinase inhibition can directly adopt the published Fmoc-Gly-Val phosphinic pseudodipeptide protocol, which delivers the key building block in 77% yield [2]. This validated synthetic route reduces method development time and ensures that the correct Gly-Val sequence—critical for substrate mimicry in the MMP active site—is incorporated.

Structure-Activity Relationship (SAR) Studies of β-Turn-Containing Bioactive Peptides

The Gly-Val dipeptide motif exhibits measurable β-turn propensity in solution and in vacuo conformational studies [3]. Incorporating Fmoc-Gly-Val-OH as a single cassette—rather than sequential Gly/Val couplings—ensures correct sequence registration while preserving the conformational bias that may be critical for receptor recognition, as evidenced by its use in elastin-derived and β-casomorphin sequences.

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